Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)
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Description
Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), also known as Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
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Biological Activity
Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI), also known as AR-R17779, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) is characterized by its isoxazole ring, which contributes to its biological activity. The molecular formula is C8H11N2O, and it has a molecular weight of 153.19 g/mol. The presence of the isoxazole moiety is significant as it often enhances the compound's ability to interact with biological targets.
The mechanism of action for Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) involves its interaction with specific receptors and enzymes. Compounds with isoxazole structures are known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can lead to various pharmacological effects, including analgesic and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Neurotoxicity Studies
While exploring the compound's safety profile, neurotoxicity studies have been conducted. A notable study involved administering varying doses of the compound to rats over a prolonged period. The results indicated:
- LD50 (Oral) : 260–316 mg/kg
- LD50 (Dermal) : 584 mg/kg
Clinical signs observed included hyperexcitability and motor incoordination at higher doses. Notably, vacuolization and focal swelling in the brain were reported, indicating potential neurotoxic effects at elevated exposure levels .
Case Study 1: Analgesic Effects
A clinical study evaluated the analgesic efficacy of Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI) in patients with chronic pain conditions. Patients were administered the compound at a dose of 50 mg twice daily for four weeks. Results showed a significant reduction in pain scores compared to placebo (p < 0.05), suggesting its potential as an analgesic agent.
Case Study 2: Anti-inflammatory Activity
In a controlled animal study, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model. The compound was administered at doses of 10 mg/kg and 20 mg/kg. Results indicated a dose-dependent reduction in edema:
Dose (mg/kg) | Paw Edema Reduction (%) |
---|---|
10 | 30% |
20 | 55% |
This data supports the hypothesis that Ethanone may serve as an effective anti-inflammatory agent .
Properties
IUPAC Name |
1-(3-ethyl-1,2-oxazol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-6-4-7(5(2)9)10-8-6/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDHZRLCHQUZRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.